1-(3-Fluorophenyl)guanidine
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Description
1-(3-Fluorophenyl)guanidine is a compound that falls within the broader class of fluoro-substituted guanidines. These compounds have been synthesized and characterized for various applications, including their potential as therapeutic agents and their unique chemical properties that lend themselves to applications such as anion exchange polymer electrolytes and molecular recognition .
Synthesis Analysis
The synthesis of guanidine derivatives, including those with fluorophenyl groups, typically involves reactions that allow for the precise control of cation functionality. For instance, guanidinium-functionalized anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reactions, which are followed by methylation with dimethyl sulfate . Additionally, a library of chiral guanidines has been synthesized using tartaric acid skeletons, demonstrating the versatility in synthesizing guanidine derivatives with various structural features .
Molecular Structure Analysis
The molecular structure of fluoro-substituted guanidines has been elucidated using techniques such as NMR spectroscopy, FTIR, and single-crystal X-ray spectroscopy. These studies have shown that molecules are stabilized by strong intramolecular hydrogen bonding, which is a key feature influencing their stability and reactivity . The XRD data for some of these compounds confirm the presence of these stabilizing interactions .
Chemical Reactions Analysis
Fluoro-substituted guanidines participate in various chemical reactions due to their unique functional groups. For example, they have been used in the selective determination of guanine and its derivatives by reacting with phenylglyoxal as a fluorogenic reagent . Moreover, guanidine derivatives have been identified as suitable promoters for the enantioselective fluorination of certain carbonyl compounds, showcasing their utility in synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Fluorophenyl)guanidine derivatives are influenced by their molecular structure. The presence of the fluorophenyl group affects properties such as solubility, fluorescence, and reactivity. For instance, a guanidine derivative of naphthalimide exhibits dual fluorescence emission due to an excited-state deprotonation coupled with an intramolecular charge transfer process . The solubility and interaction with solvents can also be tuned, which is beneficial for applications such as sensors or in molecular recognition .
Scientific Research Applications
1. Synthesis of Novel Heteropolycyclic Nitrogen Systems
- Application Summary : This research involves the synthesis of novel heteropolycyclic nitrogen systems bearing fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
- Methods of Application : The synthesis involves the interaction between N’-heteroaryl guanidine 4 with polyfunctional π-acceptors in different media and conditions . The structures of the synthesized compounds were established by spectroscopic analysis .
- Results or Outcomes : The synthesized compounds were evaluated as antifungal probes in various concentrations .
2. Guanidinium Functionalized Anion Exchange Polymer Electrolytes
- Application Summary : This research involves the development of guanidinium functionalized anion exchange polymer electrolytes via activated fluorphenyl-amine reaction .
- Methods of Application : The polymerization of poly(arylene ether sulfone)s (PAES-S and PAES-SO2) was carried out using 4,4 ́-Difluorodiphenylsulfone (DFS), 1,1,3,3-tetramethylguanidine (TMG), dimethyl sulfate (DMS), and other compounds . The resulting polymer was treated with DMS in DMAc at 90 oC .
- Results or Outcomes : The resulting polymer was denoted PAES-TMG .
properties
IUPAC Name |
2-(3-fluorophenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHBMYCBQAGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469813 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)guanidine | |
CAS RN |
65783-19-9 |
Source
|
Record name | N-(3-fluorophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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